Cas no 303997-62-8 (4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine is a pyrimidine derivative featuring a chloro-trifluoromethyl-substituted pyridinyl ethenyl group. This compound exhibits notable structural characteristics, including a conjugated double bond (E-configuration) and electron-withdrawing substituents, which may enhance its reactivity and binding affinity in chemical or biological applications. The presence of the trifluoromethyl group improves lipophilicity and metabolic stability, while the pyrimidin-2-amine moiety offers potential for hydrogen bonding interactions. Such properties make it a valuable intermediate in pharmaceutical or agrochemical research, particularly in the development of bioactive molecules targeting specific enzymatic or receptor pathways. Its well-defined structure allows for precise modifications in synthetic workflows.
4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine structure
303997-62-8 structure
商品名:4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine
CAS番号:303997-62-8
MF:C12H8ClF3N4
メガワット:300.666931152344
CID:6787498
PubChem ID:5707943

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • MFCD00172739
    • AKOS005079900
    • 303997-62-8
    • 12F-034
    • 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine
    • 4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}-2-pyrimidinamine
    • インチ: 1S/C12H8ClF3N4/c13-9-5-7(12(14,15)16)6-19-10(9)2-1-8-3-4-18-11(17)20-8/h1-6H,(H2,17,18,20)/b2-1+
    • InChIKey: OTAPCPYCAYGAFW-OWOJBTEDSA-N
    • ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1/C=C/C1C=CN=C(N)N=1

計算された属性

  • せいみつぶんしりょう: 300.0389585g/mol
  • どういたいしつりょう: 300.0389585g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 64.7Ų

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619636-100mg
4-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)vinyl)pyrimidin-2-amine
303997-62-8 98%
100mg
¥1901.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619636-5mg
4-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)vinyl)pyrimidin-2-amine
303997-62-8 98%
5mg
¥617.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619636-10mg
4-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)vinyl)pyrimidin-2-amine
303997-62-8 98%
10mg
¥739.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619636-25mg
4-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)vinyl)pyrimidin-2-amine
303997-62-8 98%
25mg
¥1283.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619636-50mg
4-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)vinyl)pyrimidin-2-amine
303997-62-8 98%
50mg
¥1391.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619636-1mg
4-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)vinyl)pyrimidin-2-amine
303997-62-8 98%
1mg
¥428.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619636-2mg
4-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)vinyl)pyrimidin-2-amine
303997-62-8 98%
2mg
¥578.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619636-20mg
4-(2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)vinyl)pyrimidin-2-amine
303997-62-8 98%
20mg
¥1354.00 2024-08-02

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine 関連文献

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amineに関する追加情報

Comprehensive Overview of 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine (CAS No. 303997-62-8)

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine (CAS No. 303997-62-8) is a specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining pyridine and pyrimidine rings, linked by an ethenyl bridge. Its structural complexity and functional groups make it a valuable intermediate for developing novel bioactive molecules.

The compound's 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is particularly noteworthy, as trifluoromethyl groups are known to enhance metabolic stability and bioavailability in drug candidates. Researchers are increasingly exploring 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine for its potential in kinase inhibition, a hot topic in cancer research and targeted therapy development. Recent studies suggest similar structures show promise against various tyrosine kinases, which are crucial in cell signaling pathways.

In the agrochemical sector, compounds containing pyridine and pyrimidine scaffolds have demonstrated excellent pesticidal activity. The presence of both chloro and trifluoromethyl substituents in 303997-62-8 suggests potential applications in developing new-generation crop protection agents. This aligns with current agricultural trends focusing on environmentally friendly pesticides with higher specificity and lower environmental impact.

From a synthetic chemistry perspective, 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine presents interesting challenges and opportunities. The E-configuration of the ethenyl bridge is crucial for its biological activity, requiring careful control during synthesis. Modern cross-coupling reactions, particularly Stille or Suzuki couplings, are often employed to construct such complex architectures efficiently.

The compound's physicochemical properties are influenced by its polar functional groups and aromatic systems. With moderate solubility in common organic solvents and specific hydrogen bonding capabilities due to the pyrimidin-2-amine group, 303997-62-8 offers versatile handling characteristics for further derivatization. These properties make it particularly valuable in medicinal chemistry optimization programs.

Recent patent literature reveals growing interest in 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine derivatives, particularly in areas of inflammatory diseases and metabolic disorders. The compound's scaffold appears in several patent applications as a core structure for JAK inhibitors and PDE4 modulators, highlighting its pharmaceutical relevance. This aligns with current drug discovery trends targeting immune-mediated diseases.

Quality control of 303997-62-8 requires advanced analytical techniques. Modern laboratories typically employ HPLC with UV detection for purity assessment, while LC-MS and NMR spectroscopy confirm structural integrity. The compound's distinct chromophoric system allows for sensitive detection, an important consideration for trace analysis in biological matrices during ADME studies.

From a regulatory perspective, 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine requires careful handling according to standard laboratory safety protocols. While not classified as hazardous under current regulations, proper PPE including gloves and safety glasses is recommended when working with this compound, especially in powder form. Storage under inert atmosphere at controlled temperatures helps maintain stability.

The commercial availability of 303997-62-8 has increased significantly in recent years, reflecting growing research interest. Several specialty chemical suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing trends indicate stable demand in the contract research organization market and academic research institutions.

Future research directions for 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine may explore its potential in photopharmacology, an emerging field combining light-sensitive compounds with drug action. The compound's conjugated π-system suggests possible photoswitching properties that could be exploited for spatiotemporal control of biological activity. This aligns with current precision medicine approaches seeking targeted activation of therapeutics.

Environmental fate studies of similar compounds suggest that 303997-62-8 would likely undergo photodegradation in aquatic systems, with the trifluoromethyl group potentially influencing persistence. These considerations are increasingly important in green chemistry initiatives and sustainable molecular design strategies dominating current chemical research priorities.

In conclusion, 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine represents a fascinating case study in modern heterocyclic chemistry with diverse applications across life sciences. Its unique structural features and growing presence in patent literature suggest it will remain an important building block in drug discovery and agrochemical development for years to come.

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